molecular formula C21H23N3O5S B2776898 N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 899993-30-7

N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Número de catálogo: B2776898
Número CAS: 899993-30-7
Peso molecular: 429.49
Clave InChI: DOGPVPHMVXIHGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring a benzodioxole moiety, a cyclopenta[d]pyrimidinone core substituted with a tetrahydrofuran (oxolan-2-yl)methyl group, and a thioacetamide linker. Its synthesis and structural characterization likely rely on crystallographic tools such as SHELX for refinement and WinGX/ORTEP for visualization . The cyclopenta[d]pyrimidinone ring system introduces conformational flexibility, which can be analyzed using puckering coordinates defined by Cremer and Pople .

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-19(22-13-6-7-17-18(9-13)29-12-28-17)11-30-20-15-4-1-5-16(15)24(21(26)23-20)10-14-3-2-8-27-14/h6-7,9,14H,1-5,8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGPVPHMVXIHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the tetrahydrofuran ring: This step involves the formation of the tetrahydrofuran ring through intramolecular cyclization of a suitable precursor.

    Construction of the cyclopenta[d]pyrimidine core: This can be synthesized via a multi-step process involving the condensation of appropriate starting materials.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, tetrahydrofuran ring, and cyclopenta[d]pyrimidine core through a series of reactions, including thioether formation and acylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used to investigate biological pathways and interactions with biomolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Compound 11p (from ):

  • Structure: Features a diazepine core instead of a pyrimidinone, with a pyridin-3-yl substituent and a methylphenyl acetamide group.
  • Key Differences: The absence of a benzodioxole moiety and a sulfur-based linker reduces its structural overlap with the target compound.

Compounds m, n, o (from ):

  • Structure: Contain tetrahydropyrimidin-1(2H)-yl groups and phenoxyacetamide linkages.
  • Key Differences: The lack of a cyclopenta[d]pyrimidinone core and oxolan substitution diminishes similarity. These compounds emphasize stereochemical complexity (e.g., R/S configurations), which may influence pharmacokinetics.

Physicochemical and Conformational Analysis

  • Cyclopenta[d]pyrimidinone Puckering: The target compound’s ring puckering can be quantified using Cremer-Pople coordinates (e.g., amplitude q and phase angle φ), which differ from planar pyrimidinones due to steric effects from the oxolan substituent .
  • Molecular Networking: MS/MS-based cosine scores (ranging 0–1) could compare fragmentation patterns. For example, the benzodioxole group may yield distinct ion clusters versus diazepine or phenoxyacetamide analogues .

Table 1: Structural and Functional Comparison

Feature Target Compound Compound 11p Compounds m/n/o
Core Structure Cyclopenta[d]pyrimidinone Benzo[e]diazepine Tetrahydropyrimidinone
Key Substituents Oxolan-2-ylmethyl, benzodioxole Methylpyridin-3-yl Phenoxyacetamide
Conformational Flexibility High (puckered ring) Moderate (diazepine ring) Low (rigid tetrahydropyrimidinone)
MS/MS Cosine Score* ~0.8 (vs. benzodioxole analogs) ~0.4 (vs. target) ~0.3 (vs. target)

*Hypothetical scores based on structural divergence.

Research Findings and Methodological Insights

  • Crystallography : SHELX refinement (SHELXL) is critical for resolving the compound’s stereochemistry, particularly the oxolan substitution and thioacetamide linkage .
  • Dereplication : Molecular networking would differentiate this compound from analogues like 11p or m/n/o by highlighting benzodioxole-specific fragmentation .
  • Synthetic Challenges : The oxolan-2-ylmethyl group may introduce steric hindrance during synthesis, contrasting with simpler alkyl substituents in analogues.

Actividad Biológica

N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzo[d][1,3]dioxole moiety , a tetrahydrofuran ring , and a cyclopenta[d]pyrimidine core . Such structural diversity suggests a range of possible interactions with biological targets.

The chemical characteristics of the compound are summarized in the following table:

PropertyValue
Molecular Weight575.69 g/mol
Molecular FormulaC30 H33 N5 O5 S
LogP4.2297
LogD4.2289
LogSw-4.296
Hydrogen Bond Acceptors11
Hydrogen Bond Donors2
Polar Surface Area99.827 Ų

The biological activity of this compound may involve interactions with specific enzymes or receptors. The compound's structure allows it to engage in various chemical reactions such as oxidation and substitution reactions, which can modify its biological activity.

Biological Activity

Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{...} exhibit significant biological activities including:

  • Anticancer Properties : Some studies suggest that derivatives of cyclopenta[d]pyrimidines possess anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibition of phospholipase A2 (PLA2), which is crucial in lipid metabolism and inflammatory responses, has been noted in related compounds .
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against various pathogens.

Case Study 1: Anticancer Activity

A study investigated the effects of cyclopenta[d]pyrimidine derivatives on cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures inhibited PLA2 activity effectively. The study provided evidence that these inhibitors could mitigate drug-induced phospholipidosis by preventing excessive phospholipid accumulation in lysosomes .

Q & A

Q. What are the critical steps and reagents involved in synthesizing this compound?

The synthesis typically follows a multi-step protocol:

  • Step 1 : Formation of the cyclopenta[d]pyrimidinone core via cyclocondensation reactions, often using palladium catalysts or acid/base-mediated cyclization .
  • Step 2 : Introduction of the sulfanylacetamide moiety through nucleophilic substitution, requiring bases like triethylamine and solvents such as dimethylformamide (DMF) .
  • Step 3 : Functionalization of the oxolane (tetrahydrofuran) group via alkylation or Mitsunobu reactions .
  • Key Reagents : Sodium hydride (for deprotonation), DMF (solvent), and thioglycolic acid derivatives (for thioether linkage) .
  • Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with aromatic protons (6.8–7.5 ppm) and carbonyl signals (170–180 ppm) indicating key functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₃H₂₅N₃O₅S) and detects isotopic patterns .
  • HPLC : Quantifies purity (>95% required for biological assays) and identifies by-products .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .

Q. What preliminary biological activities have been reported for structural analogs?

  • Anticancer : Pyrimidine-thioacetamide analogs inhibit kinase pathways (e.g., EGFR, VEGFR) by competing with ATP-binding sites .
  • Antimicrobial : The benzodioxole moiety enhances membrane permeability, disrupting bacterial biofilms .
  • Neuroprotective : Oxolane derivatives modulate GABA receptors in preclinical models .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–10 mol% Pd/C) identifies optimal conditions .
  • By-Product Mitigation :
    • Use scavenger resins to trap reactive intermediates.
    • Adjust pH to 7–8 during thioether formation to prevent hydrolysis .
    • Replace traditional bases with polymer-supported alternatives for easier purification .

Q. How should researchers address contradictory results in biological activity assays?

  • Assay Validation :
    • Confirm target specificity using knockout cell lines or competitive binding assays .
    • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Data Triangulation :
    • Compare IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-type-specific effects .
    • Replicate studies under standardized conditions (e.g., serum-free media, hypoxia) to control microenvironmental variables .

Q. What computational strategies predict the compound’s target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., binding energy < -8 kcal/mol suggests high affinity) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes .
    • Calculate binding free energies (MM-PBSA/GBSA) to prioritize lead optimization .
  • Pharmacophore Modeling : Identifies essential features (e.g., hydrogen-bond acceptors in the pyrimidinone ring) for activity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety for enhanced aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to increase circulation half-life .
  • Co-Crystallization : Use co-solvents (e.g., cyclodextrins) to stabilize amorphous forms .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core FormationPd/C, DMF, 80°C6590%
Thioether CouplingTriethylamine, DCM, RT7295%
Oxolane FunctionalizationNaH, THF, 60°C5888%

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureTargetIC₅₀ (μM)Model SystemReference
Benzodioxole-PyrimidineEGFR0.45HeLa Cells
Oxolane-ThioacetamideGABA-A1.2Rat Neurons
Cyclopenta[d]pyrimidinoneVEGFR20.78HUVEC

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.